molecular formula C14H10Cl2O3 B1334582 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid CAS No. 62176-34-5

5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid

Cat. No. B1334582
CAS RN: 62176-34-5
M. Wt: 297.1 g/mol
InChI Key: MWKGNWWGIMBMEK-UHFFFAOYSA-N
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Description

The compound of interest, 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid, is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, the study of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid demonstrates the synthesis and evaluation of a compound with a salicylic acid residue, which is structurally related to the compound of interest . Other related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its benzamide derivative, have been characterized as precursors for antitubercular drug candidates . These studies provide insights into the chemical behavior and potential applications of chlorinated benzoic acid derivatives.

Synthesis Analysis

The synthesis of chlorinated benzoic acid derivatives is a topic of interest due to their potential therapeutic applications. For example, the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid was achieved using microwave irradiation, which is a method known for its efficiency and rapid reaction times . The synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, another related compound, was performed through a multi-step process starting from dimethyl terephthalate, demonstrating the scalability and practicality of the synthesis for industrial applications .

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acid derivatives is crucial for their biological activity. The crystal and molecular structures of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, have been described, providing a foundation for understanding the structural requirements for antitubercular activity . Additionally, the structure of 2-Amino-5-chloropyridine–benzoic acid has been analyzed, revealing specific hydrogen-bonded motifs that contribute to the stability of the crystal structure .

Chemical Reactions Analysis

The reactivity of chlorinated benzoic acid derivatives is influenced by the presence of electron-withdrawing groups, such as chloro substituents, which can affect the compound's chemical behavior. For instance, the study of 2-(Diphenylphosphinoyl)benzoic acid chloroform solvate provides insights into the hydrogen-bonding capabilities of the benzoic acid moiety, which is relevant for understanding the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acid derivatives are determined by their molecular structure. The presence of chloro groups can influence the acidity, solubility, and overall reactivity of the compound. The analgesic and antiplatelet activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, as well as its low toxicity, highlight the importance of these properties in the development of new therapeutic agents . The structural characterization of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, provides additional data on the physical properties that are essential for drug development .

Scientific Research Applications

Analgesic and Antiplatelet Activity

A study synthesized a compound bearing salicylic acid residue, aiming to analyze its potential as a ligand for the human cyclooxygenase-2 (COX-2) receptor. It was found to exhibit promising analgesic and antiplatelet activities, indicating its potential as a substitute for acetylsalicylic acid in reducing pain and platelet aggregation without harmful toxicity impacts (Caroline et al., 2019).

Antimicrobial Activity

Derivatives of 5-chloro-2-[(chloromethyl)oxy]benzoic acid have been prepared and evaluated for their antimicrobial activities. The study reports that the synthesized compounds exhibit potent activity against a range of bacteria and fungi, indicating the potential application of these compounds in battling microbial infections (P. Chaitanya et al., 2017).

Industrial Process and Synthesis

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid, is a key intermediate in synthesizing SGLT2 inhibitors for diabetes therapy. The industrial-scale synthesis process has been demonstrated to be effective, scalable, and cost-efficient, paving the way for large-scale production of these therapeutic agents (Yi Zhang et al., 2022).

Molecular Interactions and Structural Analysis

A study focused on the crystallographic analysis and molecular electrostatic potential calculations of benzoic acid derivatives, including those structurally related to 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid. The research provides insights into the nature of intermolecular interactions, hydrogen and halogen bonding patterns, and their impact on the molecular structure and properties (S. Pramanik et al., 2019).

properties

IUPAC Name

5-chloro-2-[(3-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKGNWWGIMBMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400259
Record name 5-chloro-2-[(3-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid

CAS RN

62176-34-5
Record name 5-Chloro-2-[(3-chlorophenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62176-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-[(3-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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